![molecular formula C16H21N3OS B5689580 N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide
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Description
N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that plays a key role in cancer cell survival, growth, and proliferation. CB-839 has shown promising results in preclinical studies as a potential anticancer therapy, and is currently undergoing clinical trials.
Scientific Research Applications
Pharmaceutical Research
This compound, due to its benzimidazole core, is of significant interest in pharmaceutical research. Benzimidazoles are known for their wide range of therapeutic properties, including antifungal, antiviral, and antihypertensive effects . The specific structure of N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide may be explored for its potential as a novel pharmacological agent, possibly as an inhibitor of certain enzymes or receptors within the body.
Agricultural Chemistry
In agriculture, benzimidazole derivatives are commonly used as fungicides . The thioacetamide group in this compound could be investigated for its efficacy in protecting crops against fungal pathogens, potentially leading to the development of new, more effective agrochemicals.
Biochemistry
Benzimidazole derivatives are known to bind to biomolecules, which can be useful in biochemistry for probing the structure and function of proteins and nucleic acids . This compound could be used to study enzyme kinetics or to develop new biochemical assays.
properties
IUPAC Name |
N-cyclohexyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11-7-8-13-14(9-11)19-16(18-13)21-10-15(20)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPZGOPTYVPITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
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